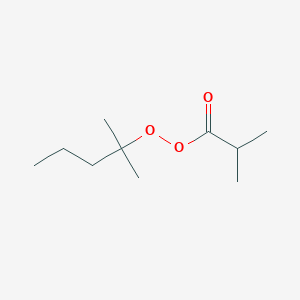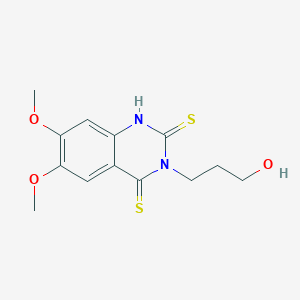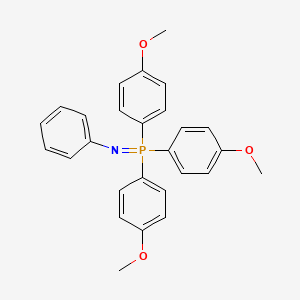
Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane is an organophosphorus compound with the formula (CH₃OC₆H₄)₃P. It is a tertiary phosphine, characterized by the presence of three 4-methoxyphenyl groups attached to a central phosphorus atom. This compound is known for its applications in organometallic chemistry and homogeneous catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane typically involves the reaction of 4-methoxyphenylmagnesium bromide with phosphorus trichloride, followed by the addition of phenylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used.
Coordination: Transition metals like palladium and rhodium are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane is widely used in scientific research due to its unique properties:
Mecanismo De Acción
The mechanism of action of Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals, and the pathways involve the formation and breaking of metal-ligand bonds .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups attached to phosphorus.
Tris(2-methoxyphenyl)phosphine: Similar structure but with methoxy groups in the 2-position.
Uniqueness
Tris(4-methoxyphenyl)(phenylimino)-lambda~5~-phosphane is unique due to the presence of methoxy groups in the 4-position, which enhances its electron-donating ability and increases its effectiveness as a ligand in catalytic reactions. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Propiedades
Número CAS |
133191-98-7 |
|---|---|
Fórmula molecular |
C27H26NO3P |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
tris(4-methoxyphenyl)-phenylimino-λ5-phosphane |
InChI |
InChI=1S/C27H26NO3P/c1-29-22-9-15-25(16-10-22)32(28-21-7-5-4-6-8-21,26-17-11-23(30-2)12-18-26)27-19-13-24(31-3)14-20-27/h4-20H,1-3H3 |
Clave InChI |
FZYSVTXWHFKABN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)P(=NC2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]-](/img/structure/B14265679.png)
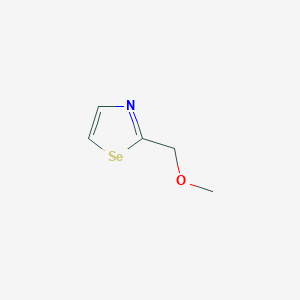
![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)


![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)
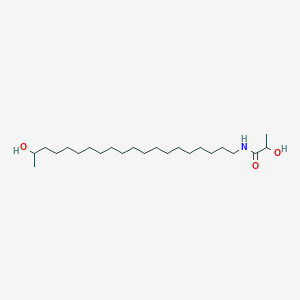
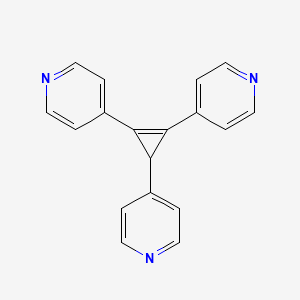
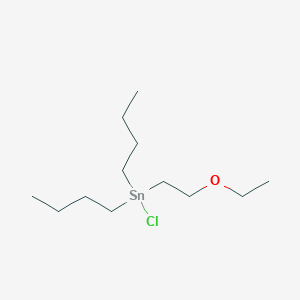
![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)
